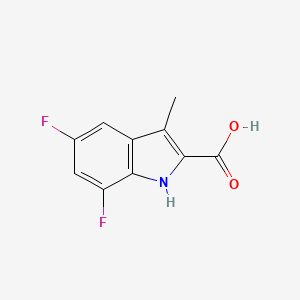

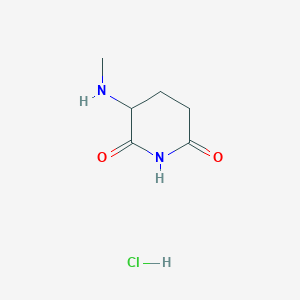

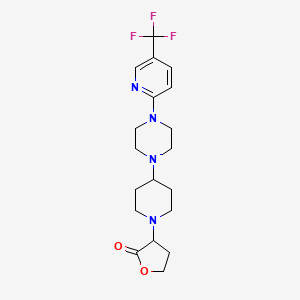

![molecular formula C21H17NO2 B2540635 N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide CAS No. 616214-89-2](/img/structure/B2540635.png)

N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide is a compound that is likely to be a derivative of naphtho[2,1-b]furan. While the specific compound is not directly mentioned in the provided papers, the synthesis and properties of related naphthofuran compounds are discussed, which can provide insights into the characteristics of N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide.

Synthesis Analysis

The synthesis of naphthofuran derivatives typically involves base-catalyzed cyclization reactions of o-alkoxybenzoylarene derivatives, as described in the synthesis of various naphthofurans and benzodifurans . Additionally, the synthesis of benzo[b]naphtho[2,1-d]furans from 1-benzylisoquinolines is reported, which suggests a possible route for the synthesis of N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide .

Molecular Structure Analysis

The molecular structure of naphthofuran derivatives is characterized by the fusion of a furan ring with a naphthalene moiety. The specific substitution pattern on the naphthofuran core can significantly influence the chemical and physical properties of the compound. The structure of N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide would include a benzyl group attached to the nitrogen atom of the acetamide moiety, which is linked to the naphthofuran core.

Chemical Reactions Analysis

Naphthofuran derivatives can undergo various electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation . These reactions can be used to introduce different functional groups into the naphthofuran core, potentially modifying the biological activity of the compound. The presence of the acetamide group in N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide may also influence its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthofuran derivatives are not explicitly detailed in the provided papers. However, the properties of such compounds are generally influenced by their molecular structure, including factors such as the presence of electron-donating or electron-withdrawing groups, the rigidity of the molecular framework, and the overall molecular polarity. The antimicrobial and anti-inflammatory activities of some naphthofuran derivatives have been reported, indicating potential pharmacological applications .

Wissenschaftliche Forschungsanwendungen

Photochromic Applications

Research on naphthofuran derivatives has demonstrated their potential in photochromic applications. For instance, the study on 5-hydroxy substituted naphthofurans explores the synthesis of photochromic benzochromenes, highlighting the ability of these compounds to change color upon UV irradiation. This characteristic suggests that N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide could be explored for its photochromic properties, which might be useful in developing materials for optical storage devices, smart windows, or UV sensors (Aiken et al., 2014).

Synthesis of Heterocyclic Compounds

The facile synthesis of regio-isomeric naphthofurans outlines methodologies for creating diverse naphthofuran compounds. Such research underlines the versatility of naphthofuran derivatives in synthesizing complex organic molecules, indicating that N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide might serve as a precursor or intermediate in synthesizing novel organic compounds with potential pharmaceutical or material science applications (Park & Jeong, 2005).

Potential in Antineoplastic Agents

The design of antineoplastic agents based on the "2-phenylnaphthalene-type" structural pattern, including benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives, illustrates the therapeutic potential of naphthofuran derivatives in cancer research. These compounds have shown inhibitory action against various cancer cell lines, suggesting that derivatives like N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide could be explored for their antineoplastic properties, contributing to the development of new cancer therapies (Cheng et al., 1993).

Antibacterial Activities

The synthesis and characterization of naphtho[2,1-b]furan derivatives have highlighted their excellent antibacterial activities against both Gram-positive and Gram-negative bacteria. This indicates that N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide might possess antibacterial properties, which could be significant in the search for new antibiotics or antiseptic agents (Nagarsha et al., 2022).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on “N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide” and related compounds could involve further exploration of their biological activities. For instance, naphtho[1,2-b]furan-2-carboxamides have shown promise as potential treatments for obesity , suggesting that “N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide” could also have interesting biological properties worth investigating.

Eigenschaften

IUPAC Name |

2-benzo[e][1]benzofuran-1-yl-N-benzylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2/c23-20(22-13-15-6-2-1-3-7-15)12-17-14-24-19-11-10-16-8-4-5-9-18(16)21(17)19/h1-11,14H,12-13H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYDAKSVDNWPRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

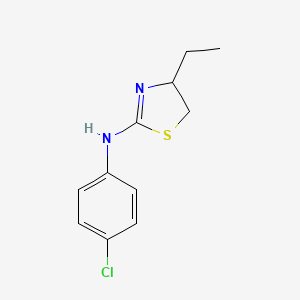

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2540555.png)

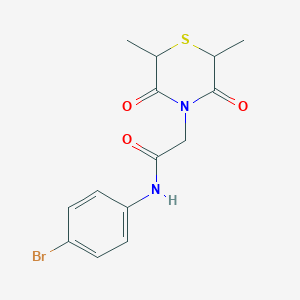

![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2540565.png)

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2540569.png)

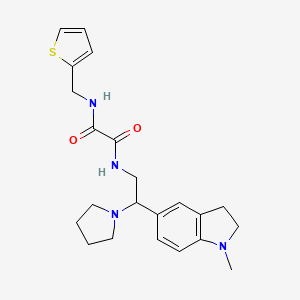

![2,5-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrochloride](/img/structure/B2540571.png)